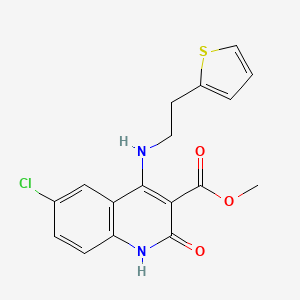

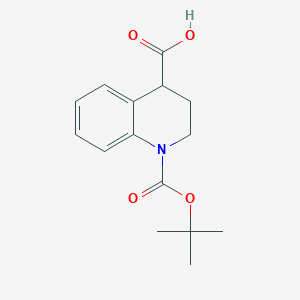

methyl 6-chloro-2-oxo-4-(2-thiophen-2-ylethylamino)-1H-quinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related quinoline derivatives often involves cyclization reactions, condensation, and substitutions. For example, Rajanarendar et al. (2010) described the synthesis of quinoline derivatives through a Biginelli reaction, indicating a method that might be adaptable for synthesizing the target compound (Rajanarendar et al., 2010). Moreover, the work by Tominaga et al. (1994) on polyfunctionalized quinolines through the reaction of methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate with DMAD showcases a relevant synthetic route that could be explored for similar compounds (Tominaga et al., 1994).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of nitrogen in the quinoline core, affecting their electronic and spatial configuration. Studies like those by Gao et al. (2011) on benzofuran-quinoline derivatives provide insight into how different substitutions on the quinoline ring influence the molecular conformation and potential intermolecular interactions, which are crucial for understanding the structure of the target compound (Gao et al., 2011).

Chemical Reactions and Properties

Quinoline derivatives engage in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on their functional groups. The research by Kovalenko et al. (2020) on the methylation of quinoline derivatives highlights the reactivity of these compounds towards alkylating agents, providing a foundation for understanding the chemical behavior of the target molecule (Kovalenko et al., 2020).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The study by Kubicki et al. (1991) on the crystal structure of a quinoline derivative demonstrates how specific substitutions on the quinoline core can affect these properties, offering insight into the physical characteristics of related compounds (Kubicki et al., 1991).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, are pivotal for understanding the interactions and potential applications of quinoline derivatives. Hodgetts and Kershaw (2003) provided insights into the reactivity of quinoline derivatives with different reagents, which is essential for predicting the behavior of the target compound in chemical reactions (Hodgetts & Kershaw, 2003).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties This compound is related to a broader class of quinoline derivatives that have been synthesized for various applications. For example, a study presents the facile synthesis of quinoline derivatives with potential for further functionalization, highlighting the versatility of quinoline compounds in organic synthesis (Gao, Liu, Jiang, & Li, 2011). Another research outlines the synthesis of thieno[2,3-b]quinolines, indicating the interest in quinoline derivatives for developing new materials with unique properties (Nandeshwarappa, Kumar, Naik, & Mahadevan, 2005).

Antimicrobial and Mosquito Larvicidal Activity Quinoline derivatives have been investigated for their antimicrobial and insecticidal activities. A notable study synthesized quinoline compounds and tested their efficacy against various bacterial and fungal strains, as well as mosquito larvae, demonstrating the potential of quinoline derivatives in developing new antimicrobial agents and insecticides (Rajanarendar, Reddy, Murthy, Reddy, Raju, Srinivas, Praveen, & Rao, 2010).

Material Science and Optical Applications Research in material science has explored the optical properties of quinoline derivatives. One study focused on the synthesis and optical properties of functionally substituted thieno[3,2-c]quinolines, revealing their potential as fluorescent materials with applications ranging from fluorescent markers to invisible ink dyes, demonstrating the compound's relevance in material science and technology (Bogza, Rastrepin, Nider, Zheleznova, Stasyuk, Kurowska, Laba, Ulyankin, Domagala, & Fisyuk, 2018).

Propiedades

IUPAC Name |

methyl 6-chloro-2-oxo-4-(2-thiophen-2-ylethylamino)-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c1-23-17(22)14-15(19-7-6-11-3-2-8-24-11)12-9-10(18)4-5-13(12)20-16(14)21/h2-5,8-9H,6-7H2,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWUIUZBPKYGLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)NCCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl-5-azaspiro[3.5]nonan-8-ol](/img/structure/B2484485.png)

![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2484488.png)

![6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2484495.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2484496.png)

![5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484497.png)

amino}acetic acid](/img/structure/B2484505.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide](/img/structure/B2484508.png)